molecular formula C12H20N2O5 B2501480 tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate CAS No. 1439908-21-0

tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate

Cat. No. B2501480
CAS RN: 1439908-21-0
M. Wt: 272.301
InChI Key: YUXAKDIJXULSJL-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate, also known as TEDEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. TEDEC is a carbamate derivative that is commonly used as a catalyst in various chemical reactions.

Scientific Research Applications

Tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate has found numerous applications in the field of organic synthesis. It is commonly used as a catalyst in various chemical reactions, including the synthesis of lactams, lactones, and cyclic carbonates. tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate has also been used in the synthesis of biologically active compounds, such as antitumor agents and antibiotics. Additionally, tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate has been used in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate is not well understood. However, it is believed that tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate acts as a Lewis acid catalyst, which facilitates the activation of substrates and promotes the formation of new chemical bonds. The unique structure of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate allows it to selectively activate certain functional groups, making it a versatile catalyst for a wide range of chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate. However, studies have shown that tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate is relatively non-toxic and has low environmental impact. tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate has been shown to be stable under a wide range of conditions, making it a promising candidate for industrial applications.

Advantages and Limitations for Lab Experiments

Tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate has several advantages as a catalyst for lab experiments. It is easy to handle, stable under a wide range of conditions, and can be easily synthesized in high purity and yield. However, tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate also has some limitations. It is relatively expensive compared to other catalysts, and its mechanism of action is not well understood, which can make it challenging to optimize reaction conditions.

Future Directions

Tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate has significant potential for future research and development. Some possible future directions include:
1. Exploring new applications of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate in the synthesis of biologically active compounds and materials with unique properties.
2. Investigating the mechanism of action of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate to optimize reaction conditions and improve its catalytic performance.
3. Developing new synthesis methods for tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate that are more cost-effective and scalable for industrial applications.
4. Studying the environmental impact of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate and developing more sustainable methods for its synthesis and use.
Conclusion:
tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate is a carbamate derivative that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. It is commonly used as a catalyst in various chemical reactions and has been shown to be relatively non-toxic and stable under a wide range of conditions. While there is still much to learn about the mechanism of action of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate, its unique structure and versatility make it a promising candidate for future research and development.

Synthesis Methods

Tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate can be synthesized through the reaction of tert-butyl isocyanate with ethyl-5-oxo-2,4-oxazolidinedicarboxylate. This reaction results in the formation of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate, which is obtained in high purity and yield. The synthesis of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate is a straightforward process that can be easily scaled up for industrial applications.

properties

IUPAC Name

tert-butyl N-[2-(5-ethyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-5-8-9(15)14(11(17)18-8)7-6-13-10(16)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXAKDIJXULSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)O1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate

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